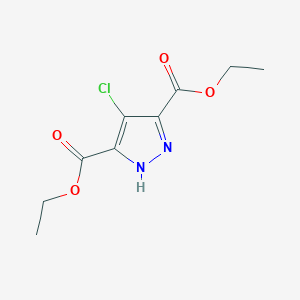
4-chloro-1H-pyrazole-3,5-dicarboxylic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate is a chemical compound belonging to the pyrazole family, which are heterocyclic aromatic organic compounds. This compound is characterized by its molecular structure, which includes a pyrazole ring substituted with chlorine and two ethyl ester groups at the 3 and 5 positions. Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as ethyl chloroformate and hydrazine.
Formation of Pyrazole Ring: The reaction involves the cyclization of hydrazine with ethyl chloroformate to form the pyrazole ring.
Substitution Reactions: Chlorination and esterification steps are performed to introduce the chlorine atom and ethyl ester groups at the desired positions on the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents can be used for substitution reactions, depending on the desired substituent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may be used in the development of pharmaceuticals for treating various diseases.
Industry: The compound's properties make it useful in the production of materials and chemicals for industrial applications.
Mecanismo De Acción
The mechanism by which 3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparación Con Compuestos Similares
3,5-Diethyl 1H-pyrazole-3,5-dicarboxylate: This compound is similar but lacks the chlorine atom.
4-Chloro-1H-pyrazole-3,5-dicarboxylic acid: This compound has the same pyrazole ring but without the ethyl ester groups.
Uniqueness: 3,5-Diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H11ClN2O4 |
|---|---|
Peso molecular |
246.65 g/mol |
Nombre IUPAC |
diethyl 4-chloro-1H-pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C9H11ClN2O4/c1-3-15-8(13)6-5(10)7(12-11-6)9(14)16-4-2/h3-4H2,1-2H3,(H,11,12) |
Clave InChI |
YXEXOFBUDQKVMA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=NN1)C(=O)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


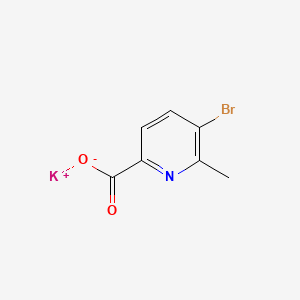
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B15364538.png)
![Tert-butyl 6-(4-bromo-3-iodo-5-methylpyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15364545.png)
![2-[4-(1H-pyrazol-1-yl)phenyl]Cyclobutanamine](/img/structure/B15364559.png)
![2-Chloro-3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15364573.png)
![7-Tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B15364586.png)
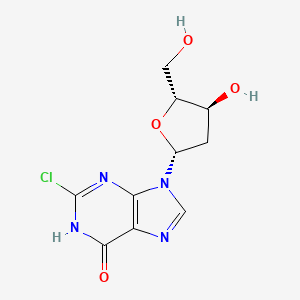
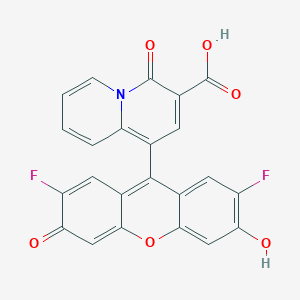
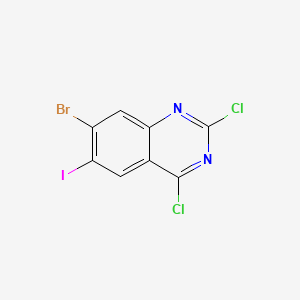

![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate hydrochloride](/img/structure/B15364628.png)
![Tert-butyl 2-(2-aminoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364635.png)
![Methyl 5,5,5-trifluoro-4-[(4-fluorophenyl)amino]pent-3-enoate](/img/structure/B15364640.png)

